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molecular formula C10H18N2O2 B8683972 2,4-Imidazolidinedione, 5-ethyl-5-(1-methylbutyl)- CAS No. 65887-89-0

2,4-Imidazolidinedione, 5-ethyl-5-(1-methylbutyl)-

Cat. No. B8683972
M. Wt: 198.26 g/mol
InChI Key: VGXMEVJSYQGESC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04150234

Procedure details

To a slurry of ammonium carbonate (865 parts), sodium cyanide (180 parts) in water (1200 parts) was added 5-methyl-3-heptanone (385 parts) in ethanol (1200 parts) at ambient temperature with stirring. The reaction mixture was heated to 55° C. over a period of 30 minutes and maintained at 55° C. for 6 hours. After cooling to ambient temperature, chloroform (1000 parts) was added and the mixture stirred for ten minutes. The reaction mixture was filtered and the filter cake washed with additional chloroform (500 parts). The organic phase was collected and the aqueous phase washed with additional chloroform (1000 parts) in two portions. The combined organic phase was evaporated to dryness yielding crude product. The resultant white solid was slurried in water (2000 parts), filtered and dried to constant weight to afford 5-sec-amyl-5-ethylhydantoin (560 parts, 94% yield, mp 151°-156° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-])[O-].[NH4+:5].[NH4+:6].[C-:7]#N.[Na+].C[CH:11]([CH2:17][CH3:18])[CH2:12][C:13](=O)[CH2:14][CH3:15].C(Cl)(Cl)Cl.[CH2:23]([OH:25])C>O>[CH:12]([C:11]1([CH2:17][CH3:18])[NH:6][C:23](=[O:25])[NH:5][C:1]1=[O:4])([CH2:13][CH2:14][CH3:15])[CH3:7] |f:0.1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC(CC)=O)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at 55° C. for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
STIRRING
Type
STIRRING
Details
the mixture stirred for ten minutes
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the filter cake washed with additional chloroform (500 parts)
CUSTOM
Type
CUSTOM
Details
The organic phase was collected
WASH
Type
WASH
Details
the aqueous phase washed with additional chloroform (1000 parts) in two portions
CUSTOM
Type
CUSTOM
Details
The combined organic phase was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
yielding crude product
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried to constant weight

Outcomes

Product
Name
Type
product
Smiles
C(C)(CCC)C1(C(NC(N1)=O)=O)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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